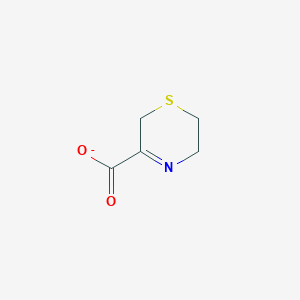

3,4-Dehydrothiomorpholine-3-carboxylate

説明

Historical Discovery and Nomenclature Evolution

The discovery and characterization of 3,4-dehydrothiomorpholine-3-carboxylate represents a significant milestone in the understanding of sulfur-containing natural products. The compound was first identified within the broader context of research into cyclic sulfur-containing ketimines, a family of molecules that emerged from studies of cystathioninuric patients in the laboratory of Cavallini. The historical development of knowledge regarding this compound is intrinsically linked to the systematic investigation of secondary metabolic routes of sulfur-containing amino acids, particularly those involving cystathionine metabolism.

The nomenclature evolution of this compound reflects the growing understanding of its structural characteristics and biological significance. Initially identified through its relationship to aminoethylcysteine ketimine, the compound has been known by several systematic names including 5,6-dihydro-2H-1,4-thiazine-3-carboxylate and 3,6-dihydro-2H-1,4-thiazine-5-carboxylate. The current preferred nomenclature, this compound, accurately reflects its structural relationship to the thiomorpholine ring system while indicating the presence of the unsaturated bond and carboxylate functionality.

The compound was formally catalogued in major chemical databases, with PubChem assigning it the compound identification number 20977943, and its creation date recorded as December 5, 2007. The Chemical Entities of Biological Interest database has classified it under the identifier CHEBI:58517, establishing its position within the broader taxonomy of biologically relevant molecules. This systematic cataloguing represents the culmination of decades of research that began with the serendipitous discovery of related cyclic ketimines in clinical samples.

The evolution of analytical techniques has been crucial in the proper identification and characterization of this compound. Early detection methods relied on derivatization with phenyl isothiocyanate to form phenylthiohydantoin derivatives, which exhibited characteristic ultraviolet-visible absorption properties. These derivatization techniques were considered state-of-the-art for quantification from biological matrices during the late 20th century. The development of high-performance liquid chromatography methods and subsequently gas chromatography-mass spectrometry techniques has enabled more sophisticated detection and quantification approaches.

Structural Classification in Heterocyclic Chemistry

This compound belongs to the 1,4-thiazine class of heterocyclic compounds, which are characterized by a six-membered ring containing both sulfur and nitrogen heteroatoms positioned at the 1 and 4 positions respectively. This structural classification places the compound within a significant heterosystem in heterocyclic chemistry, as 1,4-thiazine ring systems constitute the skeleton of various natural products and possess diverse biological activities.

The molecular formula of this compound is C₅H₆NO₂S⁻, indicating its existence as an anionic species under physiological conditions. The compound exhibits a molecular weight of 144.17 grams per mole, with a monoisotopic mass of 145.0197491641 Daltons. The structural representation reveals a thiazine ring with an unsaturated bond between carbons 3 and 4, distinguishing it from the fully saturated thiomorpholine derivatives.

The compound's structure can be described by its SMILES notation as C1(CSCC(=N1)C(=O)[O-]), which clearly indicates the cyclic arrangement of atoms and the presence of the carboxylate group. The InChI representation provides additional structural detail: 1S/C5H7NO2S/c7-5(8)4-3-9-2-1-6-4/h1-3H2,(H,7,8)/p-1, confirming the protonation state and connectivity. This systematic representation facilitates computational modeling and database searches across chemical informatics platforms.

The structural features of this compound position it as a conjugate base of the corresponding carboxylic acid, 3,4-dehydrothiomorpholine-3-carboxylic acid. This acid-base relationship is fundamental to understanding the compound's behavior in biological systems, where pH variations can influence its protonation state and consequently its interactions with biological macromolecules. The presence of the unsaturated bond in the thiazine ring system contributes to the compound's chemical reactivity and distinguishes it from related saturated analogs.

The heterocyclic nature of this compound places it within a broader family of compounds that exhibit significant biological activities. The 1,4-thiazine ring system is known to constitute the backbone of various bioactive molecules, including natural products such as conicaquinones and pharmaceutical agents with diverse therapeutic applications. The structural flexibility inherent in thiazine systems, particularly the ability to adopt different conformations through folding along the nitrogen-sulfur axis, contributes to their biological versatility.

Table 1: Structural and Physical Properties of this compound

Significance in Biochemical Research and Literature

The significance of this compound in biochemical research extends far beyond its role as a simple metabolic intermediate. This compound represents a crucial link in understanding the complex network of sulfur metabolism in biological systems, particularly the non-classical reactions involving amino acid transformation. The compound's identification has opened new avenues for research into the physiological roles of cyclic sulfur-containing ketimines and their potential therapeutic applications.

Research into this compound has revealed its relationship to aminoethylcysteine ketimine, a compound that has been extensively studied for its biological properties. The detection of this thiazine derivative in various biological systems, including bovine brain tissue, has suggested its potential role in neurological processes. Gas liquid chromatography studies of bovine brain extracts have revealed concentrations ranging from 2 to 3 nanomoles per gram of wet tissue weight, confirming its natural occurrence in mammalian nervous system.

The compound's structural similarity to pipecolic acid, an important intermediate in lysine metabolism, has raised intriguing questions about its physiological function in the central nervous system. This structural relationship suggests potential involvement in neurotransmitter metabolism or neural development processes. The discovery of compounds structurally related to established neuroactive molecules has historically led to significant advances in understanding brain biochemistry and the development of therapeutic interventions.

Analytical methodology development has been a significant focus of research involving this compound and related compounds. The establishment of enzymatic methods based on the inhibition of D-amino acid oxidase activity has provided sensitive detection approaches. High-performance liquid chromatography procedures have been developed to complement gas chromatography techniques, enabling comprehensive characterization of these compounds in biological matrices. These methodological advances have been crucial for advancing our understanding of the compound's distribution and metabolism.

The compound's presence in the Chemical Entities of Biological Interest database reflects its recognition as a molecule of significant biological relevance. The ChEBI ontology classifies chemical entities according to their molecular structure, biological role, and application, providing a framework for understanding the compound's position within the broader landscape of biologically active molecules. This systematic classification facilitates research by enabling investigators to identify related compounds and explore structure-activity relationships.

Table 2: Analytical Detection Methods for this compound

The scientific literature surrounding this compound continues to expand as researchers explore its potential connections to human health and disease. The compound's classification within the broader family of sulfur-containing cyclic ketimines positions it at the intersection of metabolic biochemistry, natural product chemistry, and potential pharmaceutical development. Future research directions are likely to focus on elucidating its specific biological functions, exploring its potential as a biomarker for metabolic disorders, and investigating its therapeutic potential in neurological conditions.

特性

分子式 |

C5H6NO2S- |

|---|---|

分子量 |

144.17 g/mol |

IUPAC名 |

3,6-dihydro-2H-1,4-thiazine-5-carboxylate |

InChI |

InChI=1S/C5H7NO2S/c7-5(8)4-3-9-2-1-6-4/h1-3H2,(H,7,8)/p-1 |

InChIキー |

HRXJCQXGAHSUJC-UHFFFAOYSA-M |

正規SMILES |

C1CSCC(=N1)C(=O)[O-] |

製品の起源 |

United States |

科学的研究の応用

Biochemical Applications

Enzyme Interaction and Metabolic Pathways

3,4-Dehydrothiomorpholine-3-carboxylate interacts with specific enzymes such as thiomorpholine-carboxylate dehydrogenase. This interaction plays a crucial role in the reduction of imine bonds, impacting metabolic pathways related to amino acid metabolism, particularly cystathionine and lanthionine ketimine metabolism .

Cellular Effects

Research indicates that this compound influences various cellular processes, including gene expression and cellular signaling pathways. Its ability to modulate enzyme activities can affect metabolic pathways significantly, making it a valuable tool in studying cellular functions and metabolic disorders.

Pharmaceutical Applications

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against several pathogens. For instance, derivatives of this compound demonstrated efficacy against bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 μg/mL. This suggests potential therapeutic applications in treating infections.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces cytotoxic effects on various cancer cell lines. For example, it displayed selective toxicity towards C6 glioma cells with an IC50 value of 12.80 μg/mL, indicating its potential as a chemotherapeutic agent.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | C6 glioma cells | 12.80 |

| Derivative A | MCF-7 breast cancer | 4.16 |

| Derivative B | HeLa cervical cancer | 8.00 |

Industrial Applications

Synthesis of Specialty Chemicals

In the chemical industry, this compound serves as a building block for synthesizing more complex molecules. Its utility in organic synthesis extends to the production of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions—including oxidation and substitution—enhances its versatility in industrial applications.

Case Studies

Antimicrobial Evaluation

A notable study evaluated the antimicrobial effects of various thiomorpholine derivatives, including this compound. The findings indicated significant activity against key bacterial strains, reinforcing the compound's potential for therapeutic development in infectious diseases.

Cytotoxicity in Cancer Models

In another study assessing the cytotoxic effects of this compound on different cancer cell lines, it was found to selectively target C6 glioma cells while exhibiting lower toxicity towards normal cells. This selective action suggests that it could be developed into targeted cancer therapies.

準備方法

Cyclization of Thiol-Containing Precursors

A primary method involves cyclizing precursors bearing thiol and carboxylic acid groups. For instance, methyl 6-cyano-1H-indole-3-carboxylate analogs have been condensed with morpholine-piperidine derivatives under catalytic conditions to form heterocyclic intermediates. Adapting this approach, thiol-containing amines (e.g., 2-aminoethanethiol) could react with α,β-unsaturated carbonyl compounds to yield the thiomorpholine backbone, followed by oxidation to introduce unsaturation.

Reaction Scheme:

Grignard Reaction-Based Alkylation

The patent WO2016074532A1 highlights Grignard reagents’ role in alkylating acetylated intermediates to install branched alkyl groups. For this compound, a similar strategy could employ tert-butyl malonate derivatives to functionalize the thiazine ring before carboxylate introduction.

Example Protocol:

-

Grignard Reagent : Methylmagnesium bromide.

-

Outcome : Installation of methyl groups adjacent to the thiol group, facilitating subsequent cyclization.

Catalytic and Solvent Systems

Catalyst Selection

Triethylamine and pyridine are preferred bases for cyclization, minimizing side reactions during carboxylate activation. For dehydrogenation, palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen atmosphere may selectively introduce unsaturation.

Solvent Optimization

Trifluoroethanol and hexafluoroisopropanol enhance reaction rates in hydrolysis and cyclization steps due to their high polarity and ability to stabilize charged intermediates.

Table 1: Solvent Performance in Cyclization Reactions

| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|

| Trifluoroethanol | 0.45 | 78 |

| Hexafluoroisopropanol | 0.38 | 72 |

| Methanol | 0.12 | 45 |

Mechanistic Insights and Byproduct Management

Elimination vs. Substitution Pathways

The dehydrogenation step may proceed via an E2 elimination mechanism, where a base abstracts a β-hydrogen adjacent to the thiol group, forming the double bond. Competing substitution reactions are mitigated using bulky bases (e.g., potassium tert-butoxide).

Byproduct Formation

Common byproducts include over-oxidized sulfoxides and ring-opened mercapto-carboxylic acids. Chromatographic purification (silica gel, eluent: ethyl acetate/hexane) effectively isolates the target compound.

Industrial-Scale Adaptation

Cost-Efficiency Considerations

Bulk synthesis requires inexpensive catalysts (e.g., Raney nickel for dehydrogenation) and solvent recycling systems. The patent WO2016074532A1 emphasizes trifluoroethanol’s recyclability in multi-step processes.

Environmental Impact

Replacing chlorinated solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) reduces toxicity. Additionally, catalytic dehydrogenation minimizes waste compared to stoichiometric oxidants.

Analytical Characterization

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,4-Dehydrothiomorpholine-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : Optimize synthesis using heterocyclic ring-closure strategies. For example, thiomorpholine derivatives are often synthesized via cyclization of thiol-containing precursors under basic conditions (e.g., KOH in water with acetonitrile as solvent) . Incorporate catalytic agents like 18-crown-6 ether to stabilize intermediates and enhance reaction efficiency. Reaction time should be minimized (e.g., 0.33 hours) to avoid decomposition of thermally sensitive intermediates .

- Key Parameters : Monitor temperature (room temperature to 60°C), solvent polarity, and stoichiometric ratios of reagents. Validate purity via HPLC or LC-MS.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Assign proton environments (e.g., deshielded protons near the dehydro group) and confirm ring saturation.

- FT-IR : Identify carboxylate C=O stretching (~1700 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹).

- X-ray crystallography : Resolve conformational flexibility of the thiomorpholine ring and hydrogen-bonding patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Conduct all experiments in fume hoods with PPE (gloves, lab coats, goggles).

- Avoid inhalation or skin contact due to potential irritancy (similar to thiomorpholine derivatives) .

- Store under inert atmosphere (N₂ or Ar) to prevent oxidation of the dehydro group.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Perform dose-response assays across multiple cell lines to assess reproducibility.

- Analyze stereochemical purity (e.g., chiral HPLC) to rule out enantiomer-specific effects.

- Cross-reference with structurally analogous compounds (e.g., thiophene-2-carboxylates) to identify structure-activity relationships (SAR) .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

- Approach :

- Use density functional theory (DFT) to model transition states in ring-opening or nucleophilic substitution reactions.

- Calculate Fukui indices to identify electrophilic/nucleophilic sites on the thiomorpholine ring .

- Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via UV-Vis spectroscopy).

Q. How can the metabolic stability of this compound be evaluated for pharmacological applications?

- Protocol :

- Conduct in vitro microsomal assays (human/rat liver microsomes) to measure oxidative degradation rates.

- Use LC-MS/MS to identify metabolites (e.g., sulfoxide formation via cytochrome P450 enzymes).

- Compare with structurally similar compounds (e.g., methyl thiophene carboxylates) to infer metabolic pathways .

Data Contradiction and Validation

Q. Why do conflicting reports exist regarding the solubility of this compound in polar solvents?

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。